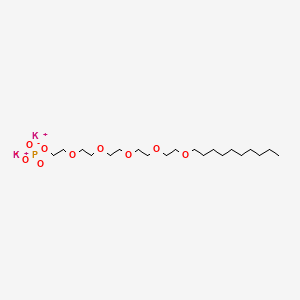
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt is a complex organic compound with the molecular formula C20H42O6. This compound is characterized by its multiple ether linkages and a phosphate group, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt typically involves the reaction of 3,6,9,12,15-Pentaoxapentacosan-1-ol with phosphoric acid, followed by neutralization with potassium hydroxide to form the dipotassium salt. The reaction conditions often require controlled temperatures and pH to ensure the stability of the phosphate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a phosphite or hypophosphite.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phosphites or hypophosphites.
Substitution: Formation of alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in signal transduction pathways. The ether linkages provide flexibility and stability, allowing the compound to interact with various biomolecules effectively.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but with different chain length and properties.
3,6,9,12,15-Pentaoxaheptadecan-1-ol: Another ether-containing compound with different applications.
3,6,9,12-Tetraoxapentacosan-1-ol: Similar backbone but with fewer ether linkages.
Uniqueness
3,6,9,12,15-Pentaoxapentacosan-1-ol, dihydrogen phosphate, dipotassium salt is unique due to its specific combination of ether linkages and a phosphate group, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in phosphorylation reactions makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
68480-00-2 |
|---|---|
Fórmula molecular |
C20H41K2O9P |
Peso molecular |
534.7 g/mol |
Nombre IUPAC |
dipotassium;2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate |
InChI |
InChI=1S/C20H43O9P.2K/c1-2-3-4-5-6-7-8-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20-29-30(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clave InChI |
SQNHAXVEHGXIRM-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)([O-])[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




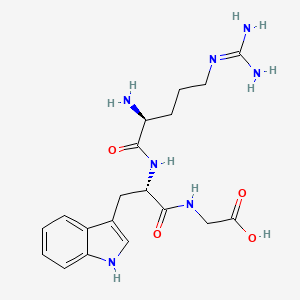
![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
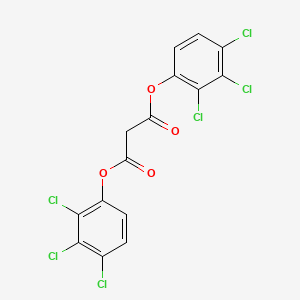
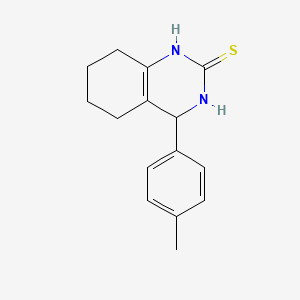

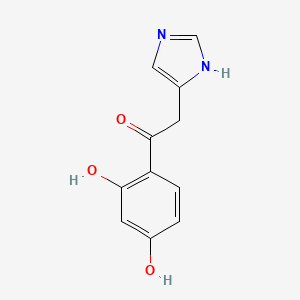

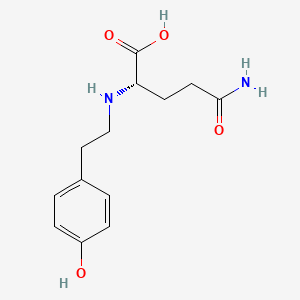

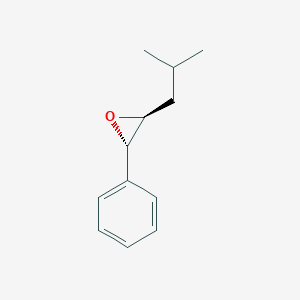
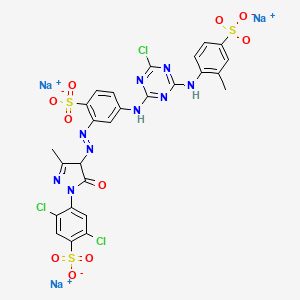
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
